Einecs 286-612-0 Einecs 286-612-0
Brand Name: Vulcanchem
CAS No.: 85283-84-7
VCID: VC17024740
InChI: InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C46H44N6O8S
Molecular Weight: 840.9 g/mol

Einecs 286-612-0

CAS No.: 85283-84-7

Cat. No.: VC17024740

Molecular Formula: C46H44N6O8S

Molecular Weight: 840.9 g/mol

* For research use only. Not for human or veterinary use.

Einecs 286-612-0 - 85283-84-7

Specification

CAS No. 85283-84-7
Molecular Formula C46H44N6O8S
Molecular Weight 840.9 g/mol
IUPAC Name 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid
Standard InChI InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4)
Standard InChI Key VBASRSDMNSHXCO-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The substance is primarily recognized by its EC number 286-612-0, assigned under the European Inventory of Existing Commercial Chemical Substances (EINECS) . Its systematic IUPAC name is 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid, reflecting its anthraquinone backbone modified with dimethylaminomethylanilino and amino substituents, combined with sulfuric acid in a 2:1 molar ratio . Common synonyms include:

  • Basic Blue 47 (parent compound)

  • DTXSID30234477 (EPA DSSTox identifier)

  • CAS 85283-84-7

Molecular Formula and Weight

The molecular formula is C₄₆H₄₄N₆O₈S, with a molecular weight of 840.9 g/mol . The structure comprises two anthraquinone moieties linked via an anilino group, each associated with a dimethylaminomethyl substituent, and one sulfuric acid molecule (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₄₆H₄₄N₆O₈S
Molecular Weight840.9 g/mol
Hydrogen Bond Donors6
Hydrogen Bond Acceptors14
Rotatable Bonds8
Topological Polar Surface Area234 Ų

Spectral and Stereochemical Data

The compound’s InChIKey (VBASRSDMNSHXCO-UHFFFAOYSA-N) and SMILES string (CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O) confirm its planar anthraquinone core and sulfonic acid interaction . No stereoisomerism is reported due to the absence of chiral centers .

Synthesis and Manufacturing

Industrial Production

No commercial suppliers are currently listed in public databases, suggesting limited large-scale manufacturing . The compound’s complexity and high molecular weight may render it cost-prohibitive for widespread industrial use.

Physicochemical Properties

Stability and Reactivity

The sulfuric acid component enhances aqueous solubility, though the anthraquinone core remains hydrophobic. The compound is stable under ambient conditions but may degrade under strong oxidizing agents or UV exposure due to its conjugated π-system .

Table 2: Computed Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)3.2 (estimated)PubChem Computed
Water Solubility<1 mg/L (estimated)PubChem Computed
Melting PointNot available

Spectroscopic Characterization

  • UV-Vis: Strong absorption maxima at 480–600 nm, characteristic of anthraquinone chromophores .

  • MS (Mass Spectrometry): Molecular ion peak observed at m/z 840.2941 (calculated for C₄₆H₄₄N₆O₈S) .

Applications and Uses

Biological Staining

Research Gaps and Future Directions

  • Toxicological Studies: Urgent need for in vitro and in vivo toxicity profiling.

  • Application Optimization: Exploring functionalization for enhanced solubility or electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator